molecular formula C14H20O4 B1414900 Methyl 3,5-Diisopropoxybenzoate CAS No. 94169-62-7

Methyl 3,5-Diisopropoxybenzoate

Cat. No.: B1414900
CAS No.: 94169-62-7
M. Wt: 252.31 g/mol
InChI Key: IENVJGGBZFULPX-UHFFFAOYSA-N
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Description

Methyl 3,5-Diisopropoxybenzoate is an organic compound with the molecular formula C14H20O4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by isopropoxy groups, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Properties

IUPAC Name

methyl 3,5-di(propan-2-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-9(2)17-12-6-11(14(15)16-5)7-13(8-12)18-10(3)4/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENVJGGBZFULPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(=O)OC)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651762
Record name Methyl 3,5-bis[(propan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94169-62-7
Record name Methyl 3,5-bis[(propan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,5-Diisopropoxybenzoate can be synthesized through the esterification of 3,5-Diisopropoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: 3,5-Diisopropoxybenzoic acid.

    Reduction: 3,5-Diisopropoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5-Diisopropoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its ester functionality.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3,5-Diisopropoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the ester group can be hydrolyzed by esterases to release the active 3,5-Diisopropoxybenzoic acid, which can then interact with cellular pathways. The isopropoxy groups may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

  • Methyl 3,5-Dimethoxybenzoate
  • Methyl 3,5-Diethoxybenzoate
  • Methyl 3,5-Dipropoxybenzoate

Comparison: Methyl 3,5-Diisopropoxybenzoate is unique due to the presence of isopropoxy groups, which provide steric hindrance and influence the compound’s reactivity and physical properties. Compared to its dimethoxy and diethoxy analogs, the isopropoxy groups make it more hydrophobic and potentially more resistant to hydrolysis. This can be advantageous in applications where stability and lipophilicity are desired.

Biological Activity

Methyl 3,5-Diisopropoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzoates characterized by the presence of two isopropoxy groups attached to a benzoate backbone. This unique substitution pattern influences its chemical reactivity and biological interactions.

Property Details
Molecular Formula C14H22O4
Molecular Weight 250.33 g/mol
Solubility Soluble in organic solvents; low solubility in water

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities are crucial for evaluating its potential as an antimicrobial agent.

Pathogen MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

In vitro studies have demonstrated that treatment with this compound can lead to a significant reduction in the production of pro-inflammatory cytokines in stimulated macrophages, indicating its potential utility in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to decreased inflammatory responses.
  • Receptor Binding : It could interact with specific receptors on cell membranes, modulating cellular signaling pathways.
  • Cellular Uptake : Its structure allows for effective cellular penetration, enhancing its bioavailability and efficacy.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains highlighted that this compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. This study utilized standard broth dilution methods to ascertain MIC values across different pathogens.
  • In Vivo Anti-inflammatory Study : An experimental model involving induced inflammation in rats showed that administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and preservation of tissue architecture.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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